molecular formula C22H24ClF4NO2 B1683244 Trifluperidol hydrochloride CAS No. 2062-77-3

Trifluperidol hydrochloride

Cat. No. B1683244
CAS RN: 2062-77-3
M. Wt: 445.9 g/mol
InChI Key: VYGQXRZAHIZHQV-UHFFFAOYSA-N
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Description

Trifluperidol is a typical antipsychotic medication used for the treatment of psychoses including mania and schizophrenia . It belongs to the butyrophenone chemical class and was discovered at Janssen Pharmaceutica in 1959 . It is mostly used in positive symptoms of schizophrenia .


Synthesis Analysis

The synthesis of Trifluperidol involves the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride . The benzyl protecting group is then removed through catalytic hydrogenation to give 4-[3-(trifluoromethyl)phenyl]-4-piperidinol .


Molecular Structure Analysis

The molecular formula of Trifluperidol hydrochloride is C22H24ClF4NO2 . The molecular weight is 445.9 g/mol . The IUPAC name is 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride .


Physical And Chemical Properties Analysis

Trifluperidol hydrochloride is a solid compound . The molecular weight is 445.9 g/mol . The molecular formula is C22H24ClF4NO2 .

Scientific Research Applications

Potential Research Directions and Applications

  • Antimicrobial Properties : Compounds similar to trifluperidol hydrochloride, such as triclosan, have been extensively studied for their antimicrobial properties. Triclosan, for example, is known for its antibacterial activity in consumer products and has been the subject of safety and efficacy evaluations (Rodricks et al., 2010). Research on trifluperidol hydrochloride could explore similar antimicrobial applications, focusing on its mechanism of action and potential for inclusion in various products.

  • Neuropharmacological Research : Given trifluperidol hydrochloride's pharmacological profile, research could delve into its neuropharmacological effects, investigating its potential for modifying neurotransmitter activity or its effects on specific neural pathways. This could lead to insights into its potential therapeutic applications or side effects related to the central nervous system.

  • Cancer Research : Some compounds with structural similarities or related pharmacological activities have been studied for their potential effects on cancer cells. For instance, studies on other compounds have explored their roles in cancer treatment, looking at their toxicity to cancer cells and their mechanisms of action in inhibiting cancer growth. Trifluperidol hydrochloride could be researched in a similar context to assess its potential cytotoxic effects on various cancer cell lines.

  • Environmental Impact Studies : The environmental persistence and impact of pharmaceutical compounds are of increasing concern. Research into the environmental fate, toxicity, and biodegradation of trifluperidol hydrochloride could contribute valuable information to this field, similar to studies conducted on other chemicals like tributyltin and trifluralin, which have been analyzed for their environmental levels and toxicity (Antízar-Ladislao, 2008).

  • Mechanism of Action Studies : Understanding the precise mechanism of action of trifluperidol hydrochloride could open up new avenues for research and application. This could involve detailed molecular biology studies to elucidate how trifluperidol hydrochloride interacts with cellular targets, similar to investigations into other drugs and compounds.

Safety And Hazards

Trifluperidol has general properties similar to those of haloperidol, but is considerably more potent by weight, and causes relatively more severe side effects, especially tardive dyskinesia and other extrapyramidal effects .

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQXRZAHIZHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045810
Record name Trifluperidol hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID2045810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluperidol hydrochloride

CAS RN

2062-77-3
Record name Trifluperidol hydrochloride
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Record name Trifluperidol hydrochloride
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Record name Trifluperidol hydrochloride
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Record name Trifluperidol hydrochloride
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Record name TRIFLUPERIDOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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